molecular formula C11H13N3S2 B8559854 N-(3-Methyl-1,3-thiazolidin-2-ylidene)-N'-phenylthiourea CAS No. 75468-92-7

N-(3-Methyl-1,3-thiazolidin-2-ylidene)-N'-phenylthiourea

Cat. No.: B8559854
CAS No.: 75468-92-7
M. Wt: 251.4 g/mol
InChI Key: ZHFLPSPDXLQRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-1,3-thiazolidin-2-ylidene)-N'-phenylthiourea is a useful research compound. Its molecular formula is C11H13N3S2 and its molecular weight is 251.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

75468-92-7

Molecular Formula

C11H13N3S2

Molecular Weight

251.4 g/mol

IUPAC Name

1-(3-methyl-1,3-thiazolidin-2-ylidene)-3-phenylthiourea

InChI

InChI=1S/C11H13N3S2/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,15)

InChI Key

ZHFLPSPDXLQRLF-UHFFFAOYSA-N

Canonical SMILES

CN1CCSC1=NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium methoxide (2.16 g) was added to a mixture of 2-imino-3-methylthiazolidine hydroiodide (10.0 g) in ethanol (50 ml) and brought to reflux, with stirring. Phenylisothiocyanate (5.4 g) in ethanol (20 ml) was added to the mixture over 5 minutes and the resultant mixture heated under reflux, with stirring, for one hour then cooled in ice. Filteration gave analytically pure product, mpt 169°-170°, which may be recrystallised from isopropanol.
Name
Sodium methoxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 0.043 mole of 2-imino-3-methylthiazolidine and an equimolar amount of phenylisothiocyanate in 70 ml of dry benzene is refluxed under nitrogen for 2.5 hours. Some ether is added to the cooled reaction mixture and solids are filtered off, 9.8 g (90%). Recrystallization from acetonitrile-ether (1:1) gives 8.0 g (75%) of pure N-(3-methyl-2-thiazolidinylidene)-N'-phenylthiourea; m.p. 168.5°-170.5° C.
Quantity
0.043 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.